Product packaging for 4-Fluoro-2-methyl-7-nitroisoindolin-1-one(Cat. No.:CAS No. 881415-06-1)

4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Cat. No.: B1444779
CAS No.: 881415-06-1
M. Wt: 210.16 g/mol
InChI Key: FDPGIGBGDHNFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-methyl-7-nitroisoindolin-1-one is a fluorinated and nitrated isoindolinone derivative serving as a valuable building block in medicinal chemistry and drug discovery research. This compound features a fused bicyclic lactam structure, which is a privileged scaffold in the design of pharmaceutically active molecules. The strategic incorporation of both fluorine and nitro substituents on the aromatic ring makes it a versatile intermediate for further synthetic elaboration, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine for the generation of compound libraries . Compounds based on the isoindolinone core are frequently investigated for their potential to interact with biologically relevant enzymes and receptors . The structural motif is similar to that found in agents studied for targeting topoisomerase enzymes and other cellular targets in oncology and virology research . The presence of the fluorine atom is a common bioisostere used to modulate a molecule's electronic properties, metabolic stability, and membrane permeability, which are critical parameters in lead optimization efforts . Researchers utilize this chemical in the exploration of new therapeutic areas, including the development of enzyme inhibitors and the synthesis of more complex molecular architectures. This compound is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2O3 B1444779 4-Fluoro-2-methyl-7-nitroisoindolin-1-one CAS No. 881415-06-1

Properties

IUPAC Name

4-fluoro-2-methyl-7-nitro-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c1-11-4-5-6(10)2-3-7(12(14)15)8(5)9(11)13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPGIGBGDHNFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2C1=O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-fluoro-2-methyl-7-nitroisoindolin-1-one typically involves:

  • Introduction of the fluorine atom on the aromatic ring.
  • Installation of the methyl group at the 2-position.
  • Nitration at the 7-position.
  • Cyclization to form the isoindolin-1-one ring system.

These steps are often carried out sequentially with careful control of reaction conditions to optimize yield and purity.

Detailed Preparation Methods

Fluorination and Methylation

The starting aromatic substrates for the synthesis are often fluorinated and methylated benzene derivatives. For example, 4-fluoro-2-methylbenzonitrile is a key intermediate. According to patent literature, 4-fluoro-2-methylbenzonitrile can be prepared by:

  • Conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime.
  • Dehydration of the oxime to 4-fluoro-2-methylbenzonitrile using reagents like sodium bisulfate monohydrate in toluene at 110–115°C.

This method avoids toxic reagents such as copper(I) cyanide and hazardous intermediates, offering a commercially friendly and environmentally safer route.

Cyclization to Isoindolin-1-one

Cyclization to form the isoindolin-1-one core involves intramolecular condensation reactions, often facilitated by:

  • Heating the nitrated intermediate under acidic or basic conditions.
  • Use of dehydrating agents or catalysts to promote ring closure.

This step is critical for establishing the lactam (isoindolinone) ring system and requires optimization to minimize by-products.

Experimental Data and Yields

While detailed experimental data specific to this compound is limited, related processes provide yield benchmarks:

Step Reaction Conditions Yield (%) Notes
Fluorination and methylation Dehydration of oxime in toluene (110-115°C) ~85-90% Avoids toxic reagents; high purity achieved
Nitration Controlled nitration of protected intermediates Variable (60-80%) Requires protection for selectivity
Cyclization Heating under acidic/basic conditions Moderate to high Dependent on purity of nitrated intermediate

Research Findings and Analytical Considerations

  • The compound exhibits typical aromatic substitution reactivity, allowing for selective functionalization.
  • Analytical methods such as NMR, IR, and mass spectrometry are employed to confirm substitution patterns and ring closure.
  • Purification often involves crystallization from solvents like toluene and hexane to isolate the target compound with high purity.
  • The process benefits from avoiding hazardous reagents and high-temperature reflux that can cause degradation or charring.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Advantages Challenges
Fluorination/Methylation 4-fluoro-2-methylbenzaldehyde → oxime → nitrile; sodium bisulfate monohydrate, toluene, 110-115°C High yield, avoids toxic reagents Requires precise temperature control
Nitration Nitrating agents on protected intermediates Selective substitution Need for protection/deprotection steps
Cyclization Acidic/basic heating for ring closure Efficient isoindolinone formation By-product formation if conditions not optimized

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-7-nitroisoindolin-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Fluoro-2-methyl-7-aminoisoindolin-1-one.

    Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.

    Oxidation: 4-Fluoro-2-carboxy-7-nitroisoindolin-1-one or 4-Fluoro-2-formyl-7-nitroisoindolin-1-one.

Scientific Research Applications

Medicinal Chemistry Applications

4-Fluoro-2-methyl-7-nitroisoindolin-1-one and its derivatives have been investigated for their therapeutic potential, particularly in treating inflammatory and autoimmune diseases. The following outlines key applications:

Anti-inflammatory and Immunomodulatory Effects

Research indicates that isoindoline derivatives can inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This inhibition is crucial for managing conditions such as rheumatoid arthritis and other inflammatory diseases. Compounds similar to this compound have shown efficacy in reducing TNF-α levels, thereby alleviating symptoms associated with excessive inflammatory responses .

Sedative-Hypnotic Properties

A study highlighted the development of isoindolin-1-one derivatives with sedative-hypnotic effects. These compounds were evaluated for their safety and efficacy in animal models, demonstrating significant hypnotic activity with favorable therapeutic indices. For instance, specific derivatives exhibited effective dosing ranges that suggest potential for clinical use as sedatives .

Synthesis and Derivative Exploration

The synthesis of this compound involves various chemical modifications to enhance its pharmacological properties. Researchers have synthesized numerous derivatives to explore their biological activity:

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how different substituents on the isoindoline structure affect biological activity. For example, modifications at the 5-position have been shown to influence both solubility and potency, making them suitable candidates for further development as therapeutic agents .

Derivative Modification Activity LD50 (mg/kg) HD50 (mg/kg) Therapeutic Index
JM-12322-(4-methyl-1-piperazinyl) groupSedative-Hypnotic88.672.3537.73
Compound 47Non-fluoro variantSedative-Hypnotic>1203.12>38.46

Acute Toxicity Studies

Acute toxicity studies in animal models have revealed acceptable safety margins for certain derivatives, indicating that they can be administered at therapeutic doses without severe adverse effects. The lethal doses (LD50) were found to be significantly higher than the effective doses (HD50), supporting their potential for safe clinical application .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Fluoro-2-methyl-7-nitroisoindolin-1-one with three analogs (Table 1), leveraging structural and functional group differences to infer properties.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents Molecular Formula* Key Features
This compound Isoindolin-1-one 4-F, 2-CH₃, 7-NO₂ C₉H₆FN₂O₃ High electrophilicity (NO₂), moderate lipophilicity (CH₃), compact structure
7-Fluoro-1,3,3-trimethylindolin-2-one Indolin-2-one 7-F, 1-CH₃, 3-CH₃, 3-CH₃ C₁₁H₁₂FNO Increased lipophilicity (3×CH₃), fluorine at position 7, reduced reactivity
7-Fluoro-2-(4-methoxyphenyl)methylene-3-phenyl-1-indanone Indan-1-one 7-F, 2-(4-OCH₃-C₆H₄-CH=), 3-C₆H₅ C₂₃H₁₇FO₂ Extended conjugation (aryl groups), electron-donating OCH₃, bulky substituents

*Molecular formulas for this compound and 7-Fluoro-1,3,3-trimethylindolin-2-one are estimated based on structural analogs.

Key Comparative Insights

Substituent Position and Electronic Effects

  • Fluorine Placement :

  • In this compound, fluorine at position 4 may direct electrophilic substitution reactions toward the nitro group at position 6. This contrasts with 7-Fluoro-1,3,3-trimethylindolin-2-one, where fluorine at position 7 likely stabilizes the indolinone core via inductive effects . Nitro vs. Methoxy Groups:
  • The nitro group (strong electron-withdrawing) in the target compound enhances electrophilicity compared to the methoxy group (electron-donating) in 7-Fluoro-2-(4-methoxyphenyl)methylene-3-phenyl-1-indanone. This difference suggests higher reactivity in nucleophilic aromatic substitution or redox reactions for the nitro-substituted compound .

In contrast, 7-Fluoro-1,3,3-trimethylindolin-2-one’s three methyl groups increase lipophilicity, favoring membrane permeability but possibly reducing solubility . 7-Fluoro-2-(4-methoxyphenyl)methylene-3-phenyl-1-indanone’s bulky aryl substituents may impede metabolic clearance, whereas the target compound’s compact structure could enhance bioavailability .

Biological Activity Implications highlights that methyl group positions on aromatic rings inversely correlate with carcinogenicity in aminoazo dyes. The nitro group in the target compound could act as a metabolic liability (e.g., nitro-reduction to reactive intermediates) compared to fluorine or methoxy groups, which are more metabolically stable .

Research Findings and Limitations

  • Structural-Activity Relationships (SAR): Fluorine and nitro groups synergistically enhance electrophilicity, making the target compound a candidate for covalent inhibitor design.
  • Data Gaps: No direct studies on the target compound’s solubility, stability, or bioactivity were found. Comparisons rely on extrapolations from structurally related compounds.

Biological Activity

4-Fluoro-2-methyl-7-nitroisoindolin-1-one is a compound belonging to the isoindoline family, which has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8F N3O2
  • CAS Number : 881415-06-1

This compound features a nitro group at the 7-position and a fluorine atom at the 4-position of the isoindoline ring, which contributes to its unique biological properties.

This compound exhibits various mechanisms of action, primarily through interactions with cellular pathways and biomolecules:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and signaling cascades. For instance, it may interact with kinases or phosphatases, impacting cell proliferation and apoptosis .
  • Gene Expression Modulation : The compound influences gene expression by interacting with transcription factors. It has been observed to upregulate genes associated with neuroprotection, making it a candidate for treating neurodegenerative diseases .
  • Cytokine Regulation : Research indicates that this compound can modulate cytokine levels, particularly tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammation and immune responses .

Biological Activities

The biological activities of this compound are diverse:

  • Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in tumor cells is attributed to its role in inhibiting specific signaling pathways involved in cell survival .
  • Neuroprotective Effects : The compound has shown promise in enhancing the expression of survival factors in neuronal cells, suggesting potential applications in treating conditions like spinal muscular atrophy (SMA) and other neurodegenerative disorders .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, although further investigation is required to establish its efficacy and mechanism.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study 2Reported enhancement of SMN expression in fibroblasts treated with the compound, suggesting its potential for SMA treatment.
Study 3Found that the compound modulates TNF-α levels in inflammatory models, indicating anti-inflammatory potential.

Dosage and Toxicity

The biological effects of this compound are dose-dependent:

  • Low Doses : At lower concentrations, the compound exhibits beneficial effects such as enhanced cellular signaling and reduced inflammation.
  • High Doses : Higher concentrations may lead to cytotoxicity and adverse effects on normal cellular functions, necessitating careful dosage management in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-2-methyl-7-nitroisoindolin-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves functionalizing an isoindolinone core. Key steps include:
  • Fluorination : Electrophilic aromatic substitution (e.g., using Selectfluor®) at position 4 .
  • Nitration : Controlled nitration at position 7 with HNO₃/H₂SO₄, ensuring regioselectivity via temperature modulation (0–5°C) .
  • Methylation : Alkylation at position 2 using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for high-purity yields (>95%) .

Q. Table 1: Common Synthetic Intermediates and Conditions

IntermediateCAS RNPurityKey Reaction ConditionsReference
7-Fluoro-1-indanone651735-59-0>95%Nitration at -10°C, 2h
4-Fluoroindole387-43-998%Fluorination at 60°C, 12h

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC-MS : Use reverse-phase columns (e.g., Chromolith®) with UV detection (λ = 254 nm) to confirm retention time and mass ([M+H]⁺ calculated via high-resolution MS) .
  • NMR : ¹⁹F NMR to verify fluorination (δ ≈ -110 to -120 ppm); ¹H/¹³C NMR for methyl and nitro group confirmation .
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical assignment (if applicable) .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Storage : -20°C under inert gas (argon) to prevent nitro group degradation .
  • Light Sensitivity : Protect from UV light using amber vials due to the nitro group’s photolability .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for nitroaromatics) .

Advanced Research Questions

Q. How do electronic effects of the fluoro, methyl, and nitro groups influence the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. The nitro group’s electron-withdrawing effect may enhance binding to electrophilic pockets in enzymes .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing nitro with cyano) and compare inhibition constants (Kᵢ) in enzyme assays .

Q. Table 2: Electronic Parameters of Substituents

SubstituentHammett σₚEffect on Reactivity
-NO₂+0.78Strong electron withdrawal
-F+0.06Moderate electron withdrawal
-CH₃-0.17Electron donation

Q. How can researchers resolve contradictory data in bioassay results (e.g., IC₅₀ variability across studies)?

  • Methodological Answer :
  • Assay Replication : Conduct triplicate experiments with internal controls (e.g., staurosporine for kinase assays) .
  • Orthogonal Techniques : Validate binding via SPR (surface plasmon resonance) alongside enzymatic assays .
  • Meta-Analysis : Use tools like Prism® to assess inter-study variability (e.g., pH, temperature differences) .

Q. What computational strategies predict the compound’s metabolic pathways?

  • Methodological Answer :
  • In Silico Tools : Use GLORYx® for phase I/II metabolism prediction; prioritize nitro-reduction and fluorophenyl hydroxylation pathways .
  • In Vitro Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Standardized Protocols : Adopt USP methods for melting point determination (e.g., capillary method, 1°C/min ramp) .
  • Cross-Validation : Compare NMR chemical shifts with NIST Chemistry WebBook entries for analogous compounds .

Ethical and Reporting Standards

Q. What guidelines ensure rigorous reporting of synthetic and analytical data?

  • Methodological Answer :
  • FAIR Principles : Archive raw NMR/HPLC files in repositories like Zenodo with unique DOIs .
  • Compliance : Follow ICH Q2(R1) for analytical method validation (linearity, LOD/LOQ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-2-methyl-7-nitroisoindolin-1-one
Reactant of Route 2
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4-Fluoro-2-methyl-7-nitroisoindolin-1-one

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